
2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid (CHPPA) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 70-71°C and a molecular weight of 228.24 g/mol. CHPPA is a derivative of benzoic acid and is used in various fields such as biochemistry, organic synthesis, and drug development. In biochemistry, CHPPA has been used to study the structure and function of proteins, enzymes, and other macromolecules. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds. In drug development, it has been used to synthesize a number of drugs, including anti-cancer drugs.
Applications De Recherche Scientifique
Antibacterial Activity : Some derivatives of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid, such as 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, have demonstrated significant antibacterial activity. These compounds showed effectiveness against bacteria like E. coli, indicating potential in antimicrobial research (Banday, Mattoo, & Rauf, 2010).
Structural and Spectroscopic Analysis : Structural investigation of derivatives, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been carried out using X-ray crystallography and spectroscopic methods. These studies offer insights into the molecular structure and interactions, which are essential for understanding the compound's properties and potential applications (Venkatesan et al., 2016).
Antiproliferative and Antioxidant Activities : Certain copper(II) coordination compounds with 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl) hydrazinecarbothioamide as a ligand have shown promising antiproliferative properties against cancer cell lines like HeLa and RD. These compounds also exhibited high antioxidant activities, indicating their potential use in cancer therapy and oxidative stress management (Garbuz et al., 2021).
Photoalignment in Liquid Crystals : Derivatives of this compound have been used to promote the photoalignment of nematic liquid crystals. This application is significant in the development of liquid crystal displays (LCDs), highlighting the compound's role in materials science (Hegde et al., 2013).
Radical Scavenging Activity : Research on hydroxycinnamic acid derivatives, including those related to this compound, has revealed insights into their nitrogen dioxide radical-scavenging activity. This understanding is crucial for the development of novel antioxidants (Kong et al., 2004).
Propriétés
IUPAC Name |
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKZKJFWFMPDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

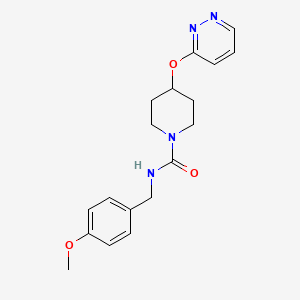
![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)
![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

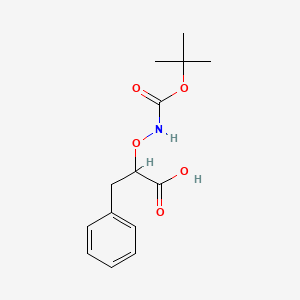
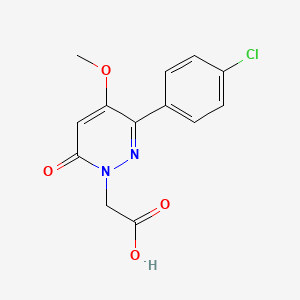

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
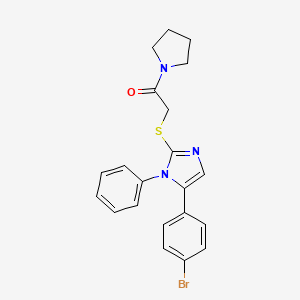
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)
![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
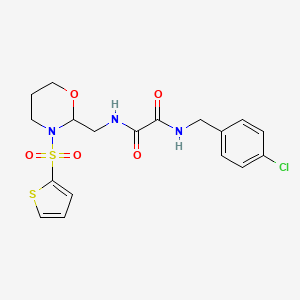
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)